molecular formula C18H17Cl2N3S2 B2638375 3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione CAS No. 301194-76-3

3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione

Cat. No.: B2638375
CAS No.: 301194-76-3
M. Wt: 410.38
InChI Key: NWUNJDVRVWNCRH-UHFFFAOYSA-N
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Description

3-{[4-(3,4-Dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound featuring a benzothiazole-2(3H)-thione core linked to a 4-(3,4-dichlorophenyl)piperazine moiety via a methyl bridge.

Properties

IUPAC Name

3-[[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3S2/c19-14-6-5-13(11-15(14)20)22-9-7-21(8-10-22)12-23-16-3-1-2-4-17(16)25-18(23)24/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUNJDVRVWNCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3SC2=S)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, where the piperazine ring is reacted with a suitable halogenated precursor.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thione group, converting it to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s activity is influenced by its benzothiazole-thione core and substitution patterns. Key comparisons include:

Compound Name Core Structure Substituents Key Biological Activities References
Target Compound Benzothiazole-2(3H)-thione 4-(3,4-Dichlorophenyl)piperazino-methyl Not explicitly reported (inferred CNS activity)
CM156 Benzothiazole-2(3H)-thione 4-(4-Cyclohexylpiperazin-1-yl)butyl Sigma receptor ligand
5a-5k (Oxadiazole derivatives) 1,3,4-Oxadiazole-2(3H)-thione Substituted piperidine-methyl Antimicrobial, cytotoxic
4b (Thiazole derivative) Thiazole-2(3H)-thione 3-(3,4-Dichlorobenzyl), 4-phenyl Antibacterial, antifungal
Compound 46 (Oxadiazole-benzothiazole hybrid) 1,3,4-Oxadiazole (3,4-Dichlorophenylamino)methyl, benzothiazole Antidiabetic (STZ model)

Structural-Activity Relationships (SAR)

  • Thiazole-thiones (e.g., 4b) show narrower-spectrum antimicrobial activity compared to oxadiazole derivatives .
  • Substituent Effects :

    • Piperazine vs. Piperidine: Piperazine derivatives (e.g., target compound) may offer stronger receptor-binding due to additional nitrogen atoms, whereas piperidine-based compounds (5a-5k ) prioritize antimicrobial activity .
    • 3,4-Dichlorophenyl Group : Enhances electron-deficient aromatic interactions, improving affinity for enzymatic or receptor targets (e.g., sigma receptors, cholinesterases) .

Biological Activity

3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15Cl2N3S
  • Molecular Weight : 348.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the benzothiazole moiety contributes to its ability to modulate enzyme activities and receptor interactions. Specifically, it has been shown to inhibit certain kinases and exhibit antimicrobial properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases, which are crucial in signaling pathways associated with cell growth and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for further development as an antibiotic.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study ReferenceBiological ActivityMethodologyResults
AntimicrobialIn vitro assaysEffective against Gram-positive and Gram-negative bacteria
Kinase inhibitionEnzyme assaysIC50 values indicating potent inhibition of specific kinases
CytotoxicityCell viability assaysInduced apoptosis in cancer cell lines at micromolar concentrations

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by Sheeja et al. evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Cancer Research :
    Research published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cell lines through kinase inhibition. The study found that treatment with the compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent.

Q & A

Basic: What are the standard synthetic routes for 3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione?

Methodological Answer:
The synthesis typically involves:

Piperazine Substitution : Reacting piperazine with 3,4-dichlorophenyl chloride under basic conditions (e.g., NaOH) to form the 4-(3,4-dichlorophenyl)piperazine intermediate .

Benzothiazole Core Formation : Coupling the piperazine derivative to a benzothiazole-thione scaffold via a Mannich reaction or nucleophilic substitution, often using formaldehyde as a linker .

Purification : Chromatography (e.g., silica gel) or recrystallization from solvents like ethanol/dimethylformamide to achieve >95% purity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and piperazine-benzothiazole connectivity .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous piperazine-benzothiazole hybrids .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates for piperazine coupling .
  • Catalyst Use : Triethylamine or DMAP improves Mannich reaction efficiency .
  • Statistical Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, stoichiometry) minimizes trial runs and identifies critical parameters .

Advanced: What computational methods are used to predict bioactivity and binding modes?

Methodological Answer:

  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular Docking : Screen against targets like serotonin/dopamine receptors using AutoDock Vina or Schrödinger Suite, leveraging piperazine’s affinity for CNS targets .
  • MD Simulations : Evaluate binding stability over time (e.g., 100 ns runs in GROMACS) .

Advanced: How are bioactivity assays designed to evaluate pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against acetylcholinesterase or monoamine oxidases via spectrophotometric methods (IC50_{50} determination) .
  • Antimicrobial Screening : Use microdilution (MIC/MBC) against Gram-positive/negative strains .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Cross-Validation : Compare 1^1H NMR chemical shifts with structurally analogous compounds (e.g., diphenylmethyl-piperazine derivatives) to identify solvent or pH effects .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-enriched samples to resolve overlapping signals in complex spectra .
  • Independent Synthesis : Reproduce disputed results under standardized conditions .

Advanced: What structure-activity relationship (SAR) insights guide derivative design?

Methodological Answer:

  • Piperazine Modifications : Substituting 3,4-dichlorophenyl with electron-withdrawing groups (e.g., -CF3_3) enhances receptor affinity .
  • Benzothiazole Substituents : Electron-donating groups (e.g., -OCH3_3) at the 6-position improve metabolic stability .
  • Linker Flexibility : Extending the methylene bridge between piperazine and benzothiazole reduces steric hindrance in binding pockets .

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